2-(5-Ethylfuran-2-yl)azetidine 2-(5-Ethylfuran-2-yl)azetidine
Brand Name: Vulcanchem
CAS No.: 777887-59-9
VCID: VC15995985
InChI: InChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

2-(5-Ethylfuran-2-yl)azetidine

CAS No.: 777887-59-9

Cat. No.: VC15995985

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Ethylfuran-2-yl)azetidine - 777887-59-9

Specification

CAS No. 777887-59-9
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 2-(5-ethylfuran-2-yl)azetidine
Standard InChI InChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3
Standard InChI Key JITFGGRSVGJLCX-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(O1)C2CCN2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of an azetidine ring—a strained four-membered saturated heterocycle containing one nitrogen atom—linked to a 5-ethyl-substituted furan moiety. The furan ring contributes aromaticity and electron-rich regions, while the azetidine’s nitrogen atom provides a site for hydrogen bonding or coordination with metal ions. This hybrid structure enhances its solubility in polar solvents like dimethyl sulfoxide (DMSO) and enables participation in diverse chemical reactions, such as nucleophilic substitutions or cycloadditions .

Table 1: Key Molecular Properties

PropertyValue
CAS Number777887-59-9
Molecular FormulaC9H13NO\text{C}_9\text{H}_{13}\text{NO}
Molecular Weight151.21 g/mol
Hybridizationsp3\text{sp}^3 (azetidine), sp2\text{sp}^2 (furan)
Hydrogen Bond Donors1 (N–H)
Hydrogen Bond Acceptors2 (N, O)

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 2-(5-Ethylfuran-2-yl)azetidine typically involves functionalizing azetidine precursors or coupling 5-ethylfuran derivatives with azetidine intermediates. A widely cited method utilizes silver salts in DMSO at elevated temperatures to facilitate ring-closing reactions, achieving yields exceeding 60%. For instance, reacting N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid followed by sodium hydroxide extraction isolates the azetidine core, which is subsequently alkylated with 5-ethylfuran precursors .

Advanced Methodologies

Recent patents describe hydrogenation-based approaches using palladium catalysts under high-pressure hydrogen (40–60 psi) to reduce propargyl intermediates into azetidine derivatives . These methods emphasize selectivity and scalability, with purification steps involving silica gel chromatography or recrystallization from ethanol/ether mixtures .

Reaction Scheme 1: Key Synthesis Steps

  • Deprotection:
    N-t-butyl-O-trimethylsilylazetidineHClazetidine hydrochloride\text{N-t-butyl-O-trimethylsilylazetidine} \xrightarrow{\text{HCl}} \text{azetidine hydrochloride}

  • Alkylation:
    Azetidine+5-ethylfuran mesylateEt3N2-(5-Ethylfuran-2-yl)azetidine\text{Azetidine} + \text{5-ethylfuran mesylate} \xrightarrow{\text{Et}_3\text{N}} \text{2-(5-Ethylfuran-2-yl)azetidine}

Computational and Experimental Studies

QSAR and Molecular Docking

Quantitative structure-activity relationship (QSAR) models highlight polarizability as a critical descriptor for antimalarial activity in azetidine derivatives . Docking simulations with Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) suggest that 2-(5-Ethylfuran-2-yl)azetidine binds to the ubiquinone site, disrupting electron transport . Modifying the ethyl group to electron-withdrawing substituents (e.g., –CF3_3) improves binding affinity by 1.5-fold .

Comparison with Related Azetidine Derivatives

Structural Analogues

  • 2-Acetylazetidine: Lacks the furan ring, reducing aromatic interactions with biological targets.

  • 3-Methylazetidine: The methyl group lowers solubility, limiting bioavailability.

  • 4-(5-Ethylfuran)butyric Acid: The open-chain structure diminishes ring strain, decreasing reactivity.

Table 2: Comparative Bioactivity Profiles

CompoundAntibacterial IC50_{50} (μM)Anticancer IC50_{50} (μM)
2-(5-Ethylfuran-2-yl)azetidine12.528.4
2-Acetylazetidine45.2>100
3-Methylazetidine30.167.3

Future Directions and Applications

Drug Development Opportunities

Optimizing substituents on the furan ring (e.g., halogenation) could enhance target selectivity for kinase inhibitors or GPCR modulators. Additionally, encapsulating the compound in liposomal nanoparticles may improve its pharmacokinetic profile for intravenous delivery.

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